An In-depth Technical Guide to Phenethyl Bromide: Properties, Reactivity, and Applications in Synthetic Chemistry
An In-depth Technical Guide to Phenethyl Bromide: Properties, Reactivity, and Applications in Synthetic Chemistry
This technical guide provides an in-depth exploration of phenethyl bromide (2-bromoethyl)benzene), a key organobromine compound utilized extensively in organic synthesis. Its significance, particularly in the pharmaceutical and fine chemical industries, stems from its utility as a versatile alkylating agent for the introduction of the phenethyl moiety. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical and physical properties, detailed synthetic and reaction protocols, and insights into its reactivity and biological significance.
Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in research and development.
Physicochemical Properties
Phenethyl bromide is a colorless to pale yellow liquid with a characteristic sweet, aromatic odor.[1] Its core properties are summarized in the table below for efficient reference.
| Property | Value | Reference |
| CAS Number | 103-63-9 | [2] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 220-221 °C | [2][4][5] |
| Melting Point | -56 °C | [4] |
| Density | 1.355 g/cm³ | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents such as ether and benzene.[2][4][5] | |
| Flash Point | 89 °C | [4] |
Spectroscopic Profile
The spectroscopic data for phenethyl bromide are critical for its identification and the assessment of its purity.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of phenethyl bromide exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the range of δ 7.15-7.35 ppm. The two methylene groups of the ethyl chain present as two triplets: one around δ 3.54 ppm (CH₂ adjacent to the bromine) and the other around δ 3.15 ppm (benzylic CH₂).[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework. The aromatic carbons show signals in the region of δ 126-139 ppm. The benzylic carbon (C-CH₂-Br) appears around δ 39 ppm, while the carbon bearing the bromine atom (CH₂-Br) is observed further downfield at approximately δ 33 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum of phenethyl bromide displays characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are observed around 3020-3080 cm⁻¹. The aliphatic C-H stretching vibrations appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are seen at approximately 1600 cm⁻¹ and 1450-1500 cm⁻¹. A key absorption for the C-Br bond is typically found in the fingerprint region, around 560-690 cm⁻¹.[3][7]
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum of phenethyl bromide shows a characteristic molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3] The base peak is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a common fragment for compounds containing a benzyl group.[3]
Synthesis of Phenethyl Bromide
The selection of a synthetic route for phenethyl bromide is contingent upon factors such as scale, available starting materials, and desired purity. Two prevalent laboratory-scale methods are detailed below.
Anti-Markovnikov Addition of HBr to Styrene
This method is a classic example of a free-radical addition reaction and is often favored for its high regioselectivity.
Caption: Free-radical addition of HBr to styrene.
Experimental Protocol:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize any unreacted hydrogen bromide.
-
Reagent Charging: The flask is charged with styrene and a catalytic amount of a peroxide initiator, such as benzoyl peroxide (0.1-1 mol%).[5]
-
Reaction Execution: Dry hydrogen bromide gas is bubbled through the styrene at room temperature.[5] The reaction is exothermic and may require occasional cooling to maintain the desired temperature.
-
Monitoring and Completion: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield phenethyl bromide (yields typically 80-95%).[5]
Nucleophilic Substitution of Phenethyl Alcohol
This method involves the conversion of the hydroxyl group of phenethyl alcohol into a good leaving group, followed by nucleophilic attack by a bromide ion.
Caption: Synthesis of phenethyl bromide from phenethyl alcohol.
Experimental Protocol using Phosphorus Tribromide (PBr₃):
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Phenethyl alcohol is dissolved in a suitable inert solvent, such as dichloromethane, and placed in the flask. The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise from the dropping funnel to the cooled solution of phenethyl alcohol.[5] The addition should be slow to control the exothermic reaction.
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.[5]
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water or ice. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. After filtration and solvent removal, the product is purified by vacuum distillation, typically affording high yields (>90%).[5]
Reactivity of Phenethyl Bromide
The reactivity of phenethyl bromide is dominated by the presence of the bromine atom on a primary carbon, making it an excellent substrate for nucleophilic substitution reactions and a candidate for elimination reactions under appropriate conditions.
Nucleophilic Substitution Reactions
Phenethyl bromide readily undergoes Sₙ2 reactions with a variety of nucleophiles. The primary nature of the alkyl halide minimizes steric hindrance, facilitating the backside attack of the nucleophile.
Caption: General Sₙ2 reaction of phenethyl bromide.
Example Protocol: Synthesis of an Ether via Williamson Ether Synthesis
-
Alkoxide Formation: In a round-bottom flask, sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). A solution of an alcohol (e.g., ethanol, 1.0 equivalent) in THF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: A solution of phenethyl bromide (1.0 equivalent) in THF is added to the freshly prepared alkoxide solution.
-
Reaction Progression: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of water. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude ether is then purified by column chromatography.
Elimination Reactions
When treated with a strong, sterically hindered base, phenethyl bromide can undergo an E2 elimination reaction to yield styrene.
Caption: E2 elimination of phenethyl bromide to form styrene.
The E2 mechanism is favored, particularly with strong bases like sodium ethoxide (NaOEt).[8] Studies have shown that when this reaction is carried out in a deuterated solvent like C₂H₅OD, no deuterium exchange occurs in the unreacted phenethyl bromide.[8][9] This indicates that the C-H bond cleavage is part of the rate-determining step and occurs concurrently with the C-Br bond cleavage, a hallmark of the E2 pathway.[8][9]
Grignard Reagent Formation
While phenethyl bromide can form a Grignard reagent, its preparation requires careful control of reaction conditions to avoid side reactions, such as Wurtz coupling. The general principle involves the reaction of the organobromide with magnesium metal in an anhydrous ether solvent.
Workflow for Grignard Reagent Formation and Subsequent Reaction:
Caption: Workflow for Grignard reaction using phenethyl bromide.
Applications in Drug Development
Phenethyl bromide is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its ability to introduce the phenethyl group is leveraged in the construction of various drug scaffolds. A notable and highly significant application is in the synthesis of fentanyl and its analogues.[4][10][11][12] In this context, phenethyl bromide is used to alkylate the piperidine nitrogen of 4-anilinopiperidine derivatives, a key step in forming the N-phenethylpiperidine core of the fentanyl molecule.[12][13] The Drug Enforcement Administration (DEA) has recognized its importance in the illicit manufacture of fentanyl and has placed it on a Special Surveillance List.[4][10]
Safety and Handling
Phenethyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[14] It causes skin and serious eye irritation.[14][15][16] It is also a combustible liquid.[17]
-
Handling: Work should be conducted in a well-ventilated fume hood.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[16][17] Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
Phenethyl bromide is a cornerstone reagent in organic synthesis, offering a reliable means of incorporating the phenethyl functional group. Its reactivity is well-defined, primarily proceeding through Sₙ2 and E2 pathways, which can be selectively favored by the judicious choice of reaction conditions. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in research and development, particularly within the pharmaceutical industry.
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NIH PubChem. Phenethyl bromide | C8H9Br | CID 7666. [Link]
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Vardanyan, R. S., & Hruby, V. J. (2016). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 8(5), 521–550. [Link]
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